molecular formula C15H24BNO2 B595396 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 1218791-16-2

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No. B595396
M. Wt: 261.172
InChI Key: BQDPCAQSFXUQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include nucleophilic and amidation reactions . In addition, borylation and hydroboration reactions are also common .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be determined .

Scientific Research Applications

  • Boric Acid Ester Intermediates with Benzene Rings : Compounds similar to N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine have been synthesized and characterized. These boric acid ester intermediates are notable for their benzene rings and have been studied using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also underwent conformational analyses using density functional theory (DFT), revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

  • Synthesis and Crystal Structure Analysis : Another study focused on the synthesis and crystal structure of similar compounds. The research involved single-crystal X-ray diffraction and DFT calculations to determine the molecular structures, which were found to be consistent with the results from crystallography (Wu et al., 2021).

  • Pd-Catalyzed Borylation of Arylbromides : In the field of organic synthesis, the Pd-catalyzed borylation of arylbromides using compounds like N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has been explored. This method is particularly effective in borylation involving sulfonyl groups (Takagi & Yamakawa, 2013).

  • Microwave-Assisted Synthesis for Heteroaryl-Substituted Benzimidazoles : Another application involves microwave-assisted synthesis for the convenient access to heteroaryl-substituted benzimidazoles, using similar boronate intermediates (Rheault, Donaldson & Cheung, 2009).

  • Antifungal and Antibacterial Bioactivity : Compounds containing elements similar to N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine have shown considerable antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. This highlights their potential in medical applications (Irving et al., 2003).

  • Boronated Phosphonium Salts for Cytotoxicity and Cellular Uptake : The preparation and study of boronated triaryl and tetraaryl phosphonium salts, including those with functional groups similar to the compound , have been investigated. These studies focus on their in vitro cytotoxicity and cellular uptake, which are crucial in biomedical research (Morrison et al., 2010).

  • Boronate-Based Fluorescence Probes : Boronate ester fluorescence probes, which share structural similarities with N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine, have been synthesized for the detection of hydrogen peroxide (H2O2). Such probes have potential applications in medical diagnostics and research (Lampard et al., 2018).

Future Directions

Boronic acid compounds have been widely used in various fields including organic synthesis, pharmacy, and biology . They have potential applications in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Therefore, the study and application of “N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine” could be a promising area for future research.

properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDPCAQSFXUQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674856
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

CAS RN

1218791-16-2
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
CB Baltus - 2011 - gala.gre.ac.uk
The biaryl motif is found in many natural and synthetic products that display a wide range of biological activities. This explains why biphenyls are widely encountered in medicinal …
Number of citations: 1 gala.gre.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.